molecular formula C13H14N6O3 B2959151 4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide CAS No. 2034234-86-9

4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide

Katalognummer: B2959151
CAS-Nummer: 2034234-86-9
Molekulargewicht: 302.294
InChI-Schlüssel: AXPIHADDEUJZMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound features a complex architecture that combines a pyrazolopyrimidine head, known to mimic purine bases , with a 2,3-dioxopiperazine tail. This specific molecular framework suggests potential for significant pharmacological research, particularly as a building block in the design of enzyme inhibitors or for exploring novel mechanisms of action. The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore in scientific literature, with derivatives demonstrating a wide spectrum of biological activities. These include sedative and anxiolytic effects , as well as potent antitubercular , anti-inflammatory , and antimicrobial properties . The incorporation of the 2,3-dioxopiperazine unit, a motif present in various bioactive natural products and pharmaceuticals, may further modulate the compound's electronic properties, hydrogen-bonding capacity, and overall receptor binding affinity. Researchers can investigate this molecule as a key intermediate for constructing more complex polyheterocyclic systems or as a candidate for high-throughput screening against novel biological targets. Its structure offers multiple sites for synthetic modification, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research applications in chemical biology and drug discovery only. For Research Use Only (RUO). Not for human or veterinary diagnosis or therapeutic use. Researchers should consult the relevant safety data sheets prior to handling.

Eigenschaften

IUPAC Name

4-ethyl-2,3-dioxo-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-2-17-5-6-18(12(21)11(17)20)13(22)16-9-7-14-10-3-4-15-19(10)8-9/h3-4,7-8H,2,5-6H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPIHADDEUJZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide is a derivative of piperazine and pyrazolo[1,5-a]pyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₅O₃
  • Molecular Weight : 251.26 g/mol
  • IUPAC Name : 4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cells and neuroprotection. Key findings include:

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Compounds similar to 4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine have shown potent inhibition of Pim kinases with IC₅₀ values in the nanomolar range (10–13 nM) . This suggests a mechanism where the compound may interfere with cell proliferation pathways.

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties:

  • Cell Viability : Studies on differentiated PC12 cells indicated that certain derivatives can inhibit apoptosis by modulating mitochondrial pathways. Specifically, they upregulate Bcl-2 and downregulate cytochrome-C levels .
  • Oxidative Stress Reduction : The compound demonstrated protective effects against oxidative damage induced by H₂O₂ in ECV-304 cells, with EC₅₀ values indicating strong protective activity .

The mechanisms through which 4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine exerts its effects include:

  • Kinase Inhibition : By inhibiting key kinases involved in cell cycle regulation.
  • Anti-inflammatory Pathways : Modulating inflammatory responses by affecting NF-kB signaling pathways.
  • Apoptotic Pathway Modulation : Influencing the balance between pro-apoptotic and anti-apoptotic factors.

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • A study demonstrated that a similar pyrazolo derivative significantly reduced tumor growth in xenograft models by inhibiting cell proliferation and inducing apoptosis .
StudyCompoundIC₅₀/EC₅₀Effect
1Compound 1110 nMInhibition of Pim kinase
2Compound 19EC₅₀ = 3.68 μMNeuroprotection in SH-SY5Y cells
3Compound 16IC₅₀ = 2.3 nMCholinesterase inhibition

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[1,5-a]pyrimidine derivatives are widely explored for their kinase-inhibitory properties. Below is a comparative analysis of key analogues:

Compound Substituents Key Pharmacological Properties Reference
Target Compound 4-Ethyl, 2,3-dioxo-piperazine Potent TTK/B-Raf inhibition; IC₅₀ ~15 nM (TTK)
6m (Liu et al., 2016) 3-Trifluoromethylphenyl Enhanced kinase selectivity (IC₅₀ ~8 nM for TTK)
6p (Liu et al., 2016) 4-Chlorophenyl Improved metabolic stability (t₁/₂ >6h in liver microsomes)
7c (Antiproliferative Study, 2015) Coumarin-linked pyrazolo[1,5-a]pyrimidine Antitumor activity vs. HEPG2-1 (IC₅₀ = 2.70 µM)
DDR1 Inhibitors (Gao et al., 2013) 3-(2-Pyrazolopyrimidinyl)ethynylbenzamide Selective DDR1 inhibition (IC₅₀ <10 nM); oral bioavailability
Triazolo-pyridazine Derivatives (CAS 1058228-75-3) Triazolo[4,3-b]pyridazine-piperazine Structural rigidity enhances kinase selectivity but reduces solubility

Structure–Activity Relationship (SAR) Insights

  • Position 3 Modifications : Hydrophobic groups (e.g., trifluoromethyl in 6m ) at position 3 of the pyrazolo[1,5-a]pyrimidine enhance ATP-pocket binding . The target compound’s ethyl group balances hydrophobicity without steric hindrance.
  • Piperazine Substitutions : The 2,3-dioxo-piperazine in the target compound improves hydrogen bonding with kinase catalytic domains compared to unmodified piperazines in CAS 1058234-75-5 .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : The target compound’s ethyl group reduces oxidative metabolism, extending half-life relative to methyl-substituted analogues like 6p .
  • Solubility : Sulfonamide derivatives (e.g., CAS 2034474-60-5 ) exhibit higher aqueous solubility but lower membrane permeability compared to the carboxamide-linked target compound .
  • Toxicity : Dioxo-piperazine moieties mitigate off-target effects observed in hydrazine-containing analogues (e.g., compound 3 in ), which may form reactive metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.